Cas no 873-76-7 (4-Chlorobenzyl alcohol)

Le 4-chlorobenzyl alcool est un composé organique aromatique de formule chimique C₇H₇ClO, caractérisé par la présence d'un groupe hydroxyméthyle (–CH₂OH) lié à un cycle benzénique chloré en position para. Ce solide cristallin blanc, soluble dans les solvants organiques polaires, présente une stabilité chimique élevée et une pureté optimale pour des applications en synthèse fine. Ses propriétés le rendent utile comme intermédiaire dans la production de produits pharmaceutiques, d'agents désinfectants et de composés agrochimiques. Son groupe hydroxyle réactif permet des modifications ciblées, tandis que le chlore aromatique influence sa réactivité en synthèse. Sa structure équilibrée offre un compromis entre réactivité et stabilité, adapté aux procédés exigeants.
4-Chlorobenzyl alcohol structure
4-Chlorobenzyl alcohol structure
Nom du produit:4-Chlorobenzyl alcohol
Numéro CAS:873-76-7
Le MF:C7H7ClO
Mégawatts:142.582881212234
MDL:MFCD00004652
CID:40136
PubChem ID:13397

4-Chlorobenzyl alcohol Propriétés chimiques et physiques

Nom et identifiant

    • (4-Chlorophenyl)methanol
    • 4-Chlorobenzyl Alcohol
    • p-Chlorobenzyl alcohol
    • Benzenemethanol, 4-chloro-
    • 4-Chlorobenzenemethanol
    • 4-Chlorobenzylalcohol
    • 4-Chlorobenzylic alcohol
    • Benzyl alcohol, p-chloro-
    • GF8BS53B6V
    • PTHGDVCPCZKZKR-UHFFFAOYSA-N
    • (4-chlorophenyl)methan-1-ol
    • Benzenemethanol, 4-chloro- (9CI)
    • p-chlorobenzyl-alcohol
    • PubChem3627
    • 4-chloro-benzyl alcohol
    • para-chlorobenzyl a
    • 4-Chlorobenzenemethanol (ACI)
    • Benzyl alcohol, p-chloro- (6CI, 7CI, 8CI)
    • 1-Chloro-4-(hydroxymethyl)benzene
    • 4-Chlorophenylmethanol
    • NSC 5286
    • p-Chlorotoluol
    • UNII-GF8BS53B6V
    • CCRIS 5120
    • EINECS 212-852-2
    • (4-chlorophenyl) methanol
    • EN300-20398
    • para-chlorobenzyl alcohol
    • AC7505
    • AKOS000119500
    • InChI=1/C7H7ClO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H
    • DTXSID7073937
    • (4-Chlorophenyl)methanol #
    • SCHEMBL50385
    • W-104027
    • MFCD00004652
    • A842116
    • STL163452
    • 4-Chlorobenzyl alcohol, 99%
    • AI3-20628
    • AB-131/40228314
    • 873-76-7
    • SY001234
    • Q27279073
    • 4-Chlorobenzyl alcohol, analytical standard
    • 1-chloro-4-hydroxymethylbenzene
    • NSC5286
    • (4-chloro-phenyl)-methanol
    • p-chloro-benzylalcoho
    • CS-D1681
    • NS00039188
    • Z104478032
    • (4-chlorophenyl)-methanol
    • 4JL
    • BBL011936
    • CHEMBL1224554
    • BDBM50325563
    • PS-5314
    • BP-10435
    • DB-076930
    • NSC-5286
    • 4-Chlorobenzyl alcohol
    • MDL: MFCD00004652
    • Piscine à noyau: 1S/C7H7ClO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
    • La clé Inchi: PTHGDVCPCZKZKR-UHFFFAOYSA-N
    • Sourire: ClC1C=CC(CO)=CC=1
    • BRN: 636502

Propriétés calculées

  • Qualité précise: 142.01900
  • Masse isotopique unique: 142.019
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 9
  • Nombre de liaisons rotatives: 1
  • Complexité: 77
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2
  • Surface topologique des pôles: 20.2
  • Nombre d'tautomères: Rien du tout
  • Charge de surface: 0

Propriétés expérimentales

  • Couleur / forme: Cristaux blancs
  • Dense: 1.1104 (rough estimate)
  • Point de fusion: 68-71 °C (lit.)
  • Point d'ébullition: 234 °C(lit.)
  • Point d'éclair: 70 ºC
  • Indice de réfraction: 1.5390 (estimate)
  • Solubilité: 2.5g/l
  • Coefficient de répartition de l'eau: Soluble in water (2.5 mg/ml at 20°C), and methanol.
  • Stabilité / durée de conservation: Stable. Incompatible with acid chlorides, acid anhydrides, acids, oxidizing agents. Combustible.
  • Le PSA: 20.23000
  • Le LogP: 1.83230
  • Solubilité: Pas encore déterminé

4-Chlorobenzyl alcohol Informations de sécurité

4-Chlorobenzyl alcohol Données douanières

  • Code HS:29062900
  • Données douanières:

    Code douanier chinois:

    2906299090

    Résumé:

    2906299090 autres alcools aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 5,5% droits généraux: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2906299090 autres alcools aromatiques. Conditions de surveillance: aucune. TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 5,5%. Droits généraux: 30,0%

4-Chlorobenzyl alcohol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-20398-0.05g
(4-chlorophenyl)methanol
873-76-7 95%
0.05g
$19.0 2023-09-16
Enamine
EN300-20398-1.0g
(4-chlorophenyl)methanol
873-76-7 95%
1.0g
$26.0 2023-07-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014207-500g
4-Chlorobenzyl alcohol
873-76-7 98%
500g
¥518 2024-05-21
TRC
C365990-10000mg
4-Chlorobenzyl Alcohol
873-76-7
10g
$ 155.00 2023-04-18
OTAVAchemicals
1779009-50MG
(4-chlorophenyl)methanol
873-76-7 95%
50MG
$29 2023-06-25
OTAVAchemicals
1779009-250MG
(4-chlorophenyl)methanol
873-76-7 95%
250MG
$115 2023-06-25
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C0565-25G
4-Chlorobenzyl Alcohol
873-76-7 >99.0%(GC)
25g
¥565.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C109479-100g
4-Chlorobenzyl alcohol
873-76-7 99%
100g
¥93.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C109479-5g
4-Chlorobenzyl alcohol
873-76-7 99%
5g
¥42.90 2023-09-03
Chemenu
CM255477-1000g
(4-Chlorophenyl)methanol
873-76-7 95%+
1000g
$142 2024-07-23

4-Chlorobenzyl alcohol Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Water Catalysts: Potassium(1+), (1,4,7,10,13,16-hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16… Solvents: Dichloromethane ;  25 min, rt
Référence
A new crystal engineering approach for the synthesis of {[K.18-Crown-6]I3}n as a nanotube-like and recyclable catalyst for the chemoselective silylation of alcohols
Zolfigol, M. A.; et al, Journal of the Iranian Chemical Society, 2011, 8(2), 484-494

Synthetic Routes 2

Conditions de réaction
1.1 Catalysts: Polyethylene glycol Solvents: Methanol ;  2 min, rt
Référence
Introduction of PEG-SANM nanocomposite as a new and highly efficient reagent for the promotion of the silylation of alcohols and phenols and deprotection of the silyl ethers
Shirini, Farhad; et al, Phosphorus, 2016, 191(6), 944-951

Synthetic Routes 3

Conditions de réaction
1.1 Catalysts: 2281774-78-3 Solvents: Methanol ;  40 h, 50 °C
Référence
A Dinuclear Dysprosium Complex as an Air-Stable and Recyclable Catalyst: Applications in the Deacetylation of Carbohydrate, Aliphatic, and Aromatic Molecules
Chiu, Ting-Yu; et al, Chemistry - An Asian Journal, 2019, 14(5), 627-633

Synthetic Routes 4

Conditions de réaction
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: Methanol ;  7 h, rt
1.2 Reagents: Triethylamine ;  neutralized, rt
Référence
Hafnium Triflate as a Highly Potent Catalyst for Regio- and Chemoselective Deprotection of Silyl Ethers
Zheng, Xiu-An; et al, Synthesis, 2019, 51(4), 944-952

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  300 min, rt
Référence
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; et al, Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Titanium isopropoxide Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
A convenient and efficient procedure for selective deprotection of acetates by titanium(IV) isopropoxide
Ranu, Brindaban C.; et al, Journal of the Indian Chemical Society, 1999, 76(11-12), 547-549

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Hafnium tetrachloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0.1 h, 0 °C; 3 h, 0 °C → rt
1.2 Solvents: Tetrahydrofuran ;  rt; 3.5 h, rt
1.3 Solvents: Water ;  0 °C
Référence
Highly efficient system for reduction of carboxylic acids and their derivatives to alcohols by HfCl4/KBH4
Zhang, Jianghua; et al, Synthetic Communications, 2009, 39(9), 1640-1654

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  1 h, 50 °C
Référence
CeO2-nanocubes as efficient and selective catalysts for the hydroboration of carbonyl groups
Bhawar, Ramesh; et al, New Journal of Chemistry, 2021, 45(33), 15028-15034

Synthetic Routes 9

Conditions de réaction
1.1 Catalysts: Potassium tert-butoxide ,  Cobalt chloride (CoCl2) Solvents: 1,4-Dioxane ;  15 min, 60 °C
1.2 Catalysts: Sodium triethylborohydride Solvents: Water ;  5 min, 60 °C
1.3 Reagents: Phenylsilane ;  15 h, 60 °C
Référence
Selective ligand-free cobalt-catalysed reduction of esters to aldehydes or alcohols
Rysak, Vincent; et al, Catalysis Science & Technology, 2018, 8(14), 3504-3512

Synthetic Routes 10

Conditions de réaction
1.1 Catalysts: 1-Propanesulfonic acid (silica-supported) Solvents: Methanol ;  19 - 20 s, rt
Référence
Parallel synthesis in an EOF-based micro reactor
Wiles, Charlotte; et al, Chemical Communications (Cambridge, 2007, (46), 4928-4930

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: 1816266-78-0 Solvents: Tetrahydrofuran ;  20 h, 30 °C; 30 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
Référence
Chelating Bis(1,2,3-triazol-5-ylidene) Rhodium Complexes: Versatile Catalysts for Hydrosilylation Reactions
Nguyen, Thanh V. Q.; et al, Advanced Synthesis & Catalysis, 2016, 358(3), 452-458

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Sodium benzoate Catalysts: Tributylamine Solvents: Water ;  7 h, 100 °C; 100 °C → rt; rt → 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  80 °C
Référence
Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects
Joshi, S. R.; et al, Organic Process Research & Development, 2000, 4(1), 23-29

Synthetic Routes 13

Conditions de réaction
1.1 Catalysts: 1-Methylimidazolium hydrogen sulfate ;  1 min, 120 °C
Référence
Microwave-assisted rapid and efficient deprotection and direct esterification and silylation of MOM and EOM ethers catalyzed by [Hmim][HSO4] as a Bronsted acidic ionic liquid
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2010, 141(10), 1083-1088

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Platinum ,  Gallium sesquioxide Solvents: Isopropanol ;  2 h, 110 °C
Référence
A dual-site functionally separated catalyst based on gallium oxide and Pt for effective furfural hydrogenation under hydrogen spillover conditions
Wang, Changxu; et al, Fuel, 2024, 357,

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Methanol Catalysts: Aluminum chloride
Référence
Solvent-free tetrahydropyranylation (THP) of alcohols and phenols and their regeneration by catalytic aluminum chloride hexahydrate
Namboodiri, Vasudevan V.; et al, Tetrahedron Letters, 2002, 43(7), 1143-1146

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  40 min, 70 °C
Référence
Simple reduction of ethyl, isopropyl and benzyl aromatic esters to alcohols using sodium borohydride-methanol system
da Costa, Jorge C. S.; et al, ARKIVOC (Gainesville, 2006, (1), 128-133

Synthetic Routes 17

Conditions de réaction
1.1 Catalysts: 1-Methylimidazolium hydrogen sulfate ;  1 min, 120 °C
Référence
Microwave-assisted rapid and efficient deprotection and direct esterification and silylation of MOM and EOM ethers catalyzed by [Hmim][HSO4] as a Bronsted acidic ionic liquid
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2010, 141(10), 1083-1088

Synthetic Routes 18

Conditions de réaction
1.1 Catalysts: Iron oxide (Fe3O4) ,  (3-Mercaptopropyl)trimethoxysilane (oxidized) ,  Silica Solvents: Methanol ;  140 min, rt
Référence
Silica-coated Fe3O4 magnetic nanoparticles-supported sulfonic acid as a highly active and reusable catalyst in chemoselective deprotection of tert-butyldimethylsilyl (TBDMS) ethers
Hossein Javadi, Sayed; et al, Phosphorus, 2020, 195(1), 7-12

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Chlorosuccinimide Catalysts: Cuprous chloride Solvents: Acetonitrile ;  12 h, 80 °C
Référence
Copper-Catalyzed Chlorination of Functionalized Arylboronic Acids
Wu, Hong; et al, Organic Letters, 2010, 12(6), 1192-1195

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Zinc, (1-methylpyrrolidine)bis[tetrahydroborato(1-)-κH,κH′]- Solvents: Tetrahydrofuran ;  rt; 70 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
N-Methylpyrrolidine-zinc borohydride: a new stable and efficient reducing agent in organic synthesis
Tajbakhsh, M.; et al, Synthetic Communications, 2003, 33(2), 229-236

Synthetic Routes 21

Conditions de réaction
1.1 Catalysts: 2,4,6-Triphenylpyrylium tetrafluoroborate Solvents: Acetonitrile ;  5 min, rt; 2 h, rt
Référence
Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols
Murakami, Sho; et al, Synthesis, 2023, 55(9), 1367-1374

Synthetic Routes 22

Conditions de réaction
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ;  4.5 h, reflux
Référence
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; et al, Canadian Journal of Chemistry, 2008, 86(8), 831-840

Synthetic Routes 23

Conditions de réaction
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ;  4.5 h, reflux
Référence
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; et al, Canadian Journal of Chemistry, 2008, 86(8), 831-840

Synthetic Routes 24

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Water ;  10 min, 130 °C
Référence
Direct, metal-free synthesis of benzyl alcohols and deuterated benzyl alcohols from p-toluenesulfonylhydrazones using water as solvent
Garcia-Munoz, Angel; et al, Synthesis, 2012, 44(14), 2237-2242

Synthetic Routes 25

Conditions de réaction
1.1 Reagents: Chlorosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper chloride complex) Solvents: Acetonitrile ;  16 h, 80 °C
Référence
A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes
He, Wen; et al, RSC Advances, 2017, 7(2), 764-770

Synthetic Routes 26

Conditions de réaction
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  390 min, rt
Référence
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; et al, Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

Synthetic Routes 27

Conditions de réaction
1.1 Reagents: Silica Solvents: Methanol ;  6 h, 60 °C
Référence
Aluminium-Catalyzed Selective Hydroboration of Esters and Epoxides to Alcohols: C-O Bond Activation
Sarkar, Nabin; et al, Chemistry - A European Journal, 2023, 29(4),

Synthetic Routes 28

Conditions de réaction
1.1 Reagents: Methanol ;  4 h, reflux
Référence
Homoleptic Zinc-Catalyzed Hydroboration of Aldehydes and Ketones in the Presence of HBpin
Kumar, Gobbilla Sai ; et al, European Journal of Inorganic Chemistry, 2020, 2020(5), 467-474

Synthetic Routes 29

Conditions de réaction
1.1 Catalysts: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Methanol ;  1 - 12 h, rt
Référence
KMnO4-catalyzed chemoselective deprotection of acetate and controllable deacetylation-oxidation in one pot
Gurawa, Aakanksha; et al, New Journal of Chemistry, 2020, 44(39), 16702-16707

Synthetic Routes 30

Conditions de réaction
1.1 Reagents: Sodium borohydride Catalysts: Tetrabutylammonium bromide Solvents: Benzene
Référence
A simple economical procedure for selective reduction of aldehydes in presence of ketones
Rao, C. Someswara; et al, Indian Journal of Chemistry, 1986, (6), 626-9

Synthetic Routes 31

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: 1-Butyl-3-methylimidazolium hexafluorophosphate (reaction products with [Ir(cod)Cl]2, phosphine functionalized) ;  60 min, rt; 10 h, 3 MPa, 30 °C
Référence
Selective hydrogenation of aromatic compounds using modified iridium nanoparticles
Jiang, He-yan ; et al, Applied Organometallic Chemistry, 2018, 32(4),

Synthetic Routes 32

Conditions de réaction
1.1 Reagents: 2658542-92-6 Solvents: Acetonitrile ;  10 min, rt
Référence
Synthesis, crystal and structural characterization, Hirshfeld surface analysis and DFT calculations of three symmetrical and asymmetrical phosphonium salts
Nokhbeh, Seyed Reza; et al, Journal of Molecular Structure, 2021, 1242,

Synthetic Routes 33

Conditions de réaction
1.1 Catalysts: Sulfuric acid (silica linked) Solvents: Methanol ;  30 min, rt
Référence
Efficient deprotection of tetrahydropyranyl ethers by silica sulfuric acid
Hajipour, Abdol R.; et al, Indian Journal of Chemistry, 2006, (1), 305-308

Synthetic Routes 34

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water ;  1 h, 80 °C
Référence
A green and highly efficient protocol for hydrolysis of substituted benzyl chloride using ionic liquid [bmim]BF4 as phase-transfer catalyst
Zhang, Yong; et al, Advanced Materials Research (Zuerich, 2010, 113, 113-116

Synthetic Routes 35

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 2 h, 0 °C → rt
1.2 Reagents: Water ;  rt
Référence
Oxidation Under Reductive Conditions: From Benzylic Ethers to Acetals with Perfect Atom-Economy by Titanocene(III) Catalysis
Funk, Pierre; et al, Angewandte Chemie, 2021, 60(10), 5482-5488

Synthetic Routes 36

Conditions de réaction
1.1 Catalysts: MCM 41SO3H Solvents: Acetonitrile ;  20 min, rt
Référence
Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanoporous MCM-41-SO3H
Gholamzadeh, Zeynab; et al, Comptes Rendus Chimie, 2014, 17(10), 994-1001

Synthetic Routes 37

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  30 min, rt
Référence
In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation
Desroches, Justine; et al, Organic & Biomolecular Chemistry, 2015, 13(8), 2243-2246

Synthetic Routes 38

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: 1,4-Dioxane ,  Water ;  18 h, 10 bar, 120 °C
Référence
Ruthenium-Catalyzed Deaminative Hydrogenation of Aliphatic and Aromatic Nitriles to Primary Alcohols
Molnar, Istvan Gabor; et al, ChemCatChem, 2017, 9(22), 4175-4178

Synthetic Routes 39

Conditions de réaction
1.1 Catalysts: Chlorosulfonic acid Solvents: Methanol ;  3 min, rt
Référence
A mild and efficient method for the chemoselective trimethylsilylation of alcohols and phenols and deprotection of silyl ethers using sulfonic acid-functionalized ordered nanoporous Na+-montmorillonite
Shirini, Farhad; et al, Applied Clay Science, 2012, 58, 67-72

Synthetic Routes 40

Conditions de réaction
1.1 Reagents: Bis(pinacolato)diborane Catalysts: Potassium tert-butoxide Solvents: THF-d8 ;  17 h, rt
Référence
Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis
Lunic, Danijela; et al, Angewandte Chemie, 2022, 61(43),

4-Chlorobenzyl alcohol Raw materials

4-Chlorobenzyl alcohol Preparation Products

4-Chlorobenzyl alcohol Fournisseurs

JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
(CAS:873-76-7)4-Chlorobenzyl alcohol
MR./MRS.:WANG JING LI
Téléphone:13156898909
Courriel:hope2084@163.com
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:873-76-7)4-Chlorobenzyl alcohol
Numéro de commande:sfd6130
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:34
Prix ($):discuss personally

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